Ethyl 5-chlorofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chlorofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBNSRFLRNKOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the aldehyde’s enolate on the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization. Cesium carbonate (Cs₂CO₃) in a mixed solvent system of acetonitrile (MeCN) and dimethylformamide (DMF) (1:1 v/v) facilitates deprotonation and stabilizes intermediates. Reflux conditions (80–100°C) over 48 hours yield the target ester with an efficiency of ~85%.
Key Variables:
-
Base Selection: Cs₂CO₃ outperforms K₂CO₃ or NaH due to superior solubility and milder reaction conditions.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance enolate formation but may necessitate longer reaction times.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ (20 mmol) | 84.8 |
| Solvent | MeCN:DMF (1:1) | 84.8 |
| Temperature (°C) | 80 (reflux) | 84.8 |
| Time (h) | 48 | 84.8 |
Direct Chlorination of Ethyl Furan-2-carboxylate
Electrophilic chlorination of pre-formed ethyl furan-2-carboxylate offers a streamlined route but grapples with regioselectivity. The electron-withdrawing ester group directs chlorination to the meta position (C-5), though competing ortho/para byproducts necessitate precise control.
Chlorination Protocols
Method A: Molecular Chlorine (Cl₂)
Gaseous Cl₂ introduced at −5°C to 25°C in dichloromethane (DCM) achieves 60–70% regioselectivity for C-5 chlorination. Lewis acids like FeCl₃ (5 mol%) enhance electrophilicity but risk over-chlorination.
Method B: N-Chlorosuccinimide (NCS)
NCS in acetic acid at 50°C selectively chlorinates C-5 with 75% yield, minimizing di- or tri-chlorinated byproducts.
Table 2: Comparative Chlorination Efficiency
| Chlorinating Agent | Solvent | Temp (°C) | C-5 Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Cl₂ + FeCl₃ | DCM | 0–25 | 65 | 60 |
| NCS | AcOH | 50 | 90 | 75 |
Esterification of 5-Chlorofuran-2-carboxylic Acid
For substrates where the carboxylic acid is accessible, esterification via acyl chloride intermediates proves efficient.
Acyl Chloride Formation
Treatment of 5-chlorofuran-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux (70°C, 4 h) quantitatively generates the acyl chloride. Excess SOCl₂ is removed under vacuum to prevent side reactions.
Ethanol Quenching
The acyl chloride reacts with ethanol (1:2 molar ratio) in anhydrous tetrahydrofuran (THF) at 0°C, yielding the ethyl ester in 90% purity after recrystallization.
Critical Considerations:
-
Moisture Control: Trace water hydrolyzes acyl chloride, necessitating rigorous drying.
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Solvent Choice: THF balances nucleophilicity and solubility better than DCM or ether.
Industrial-Scale Production Challenges
Scaling the above methods introduces hurdles:
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Cyclocondensation: Prolonged reflux (48 h) demands energy-intensive reactors.
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Chlorination Safety: Cl₂ handling requires specialized infrastructure to mitigate toxicity risks.
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Purification: Chromatography is impractical at scale; recrystallization in ethanol/water (3:1) offers a viable alternative.
Emerging Methodologies
Flow Chemistry
Continuous flow systems reduce reaction times (e.g., 8 h for cyclocondensation vs. 48 h batch) and improve heat management. Pilot studies report 80% yield at 0.5 mL/min flow rate.
Enzymatic Esterification
Lipases (e.g., Candida antarctica) catalyze ester formation under mild conditions (pH 7, 30°C), though substrate specificity limits broad adoption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chlorofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 5-amino or 5-thio derivatives of ethyl furan-2-carboxylate.
Reduction: Formation of ethyl 5-chlorofuran-2-methanol.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-chlorofuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of functional materials, such as polymers and resins, with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-chlorofuran-2-carboxylate depends on its chemical reactivity and the nature of its interactions with other molecules. The chlorine atom at the 5-position and the ester group at the 2-position make it a versatile intermediate for various chemical transformations. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. Additionally, the furan ring can participate in aromatic substitution and oxidation reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
Methyl 5-Chlorofuran-2-Carboxylate (CAS: 58235-81-7)
- Molecular Formula : C₆H₅ClO₃
- Molecular Weight : 160.56 g/mol
- Purity : ≥98% (industrial grade)
- Price : ¥1,415.00 per 1 g (95% purity, bulk availability)
- Applications : Used in coupling reactions, pharmaceutical intermediates, and material synthesis. The methyl ester’s smaller alkyl group may enhance volatility compared to ethyl analogs, making it preferable in certain synthetic pathways.
Ethyl 5-(Chloromethyl)Furan-2-Carboxylate
- Molecular Formula : C₈H₉ClO₃ (inferred)
- Purity : 97%
- Price : ¥22.00 per 1 g
- Key Difference : The chloromethyl substituent at position 5 introduces greater steric bulk and reactivity compared to a single chlorine atom. This modification could expand utility in nucleophilic substitution reactions or polymer chemistry.
tert-Butyl 5-Chlorofuran-2-Carboxylate (CAS: 59862-84-9)
Thiophene Analogs: Ethyl 5-Chlorothiophene-2-Carboxylate
- Similarity Score : 0.88 (vs. furan derivatives)
- Key Difference : Replacing the oxygen atom in the furan ring with sulfur (thiophene) alters electronic properties. Thiophenes generally exhibit higher aromaticity and stability, which may influence redox behavior in materials science applications.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Price (per 1 g) | Key Feature |
|---|---|---|---|---|---|
| Mthis compound | C₆H₅ClO₃ | 160.56 | 95–98 | ¥1,415.00 | High volatility, coupling agent |
| This compound | C₇H₇ClO₃ (inferred) | ~174.58 (estimated) | N/A | N/A | Balanced solubility/reactivity |
| Ethyl 5-(Chloromethyl)Furan-2-Carboxylate | C₈H₉ClO₃ | ~188.61 (estimated) | 97 | ¥22.00 | Reactive chloromethyl group |
| tert-Butyl 5-Chlorofuran-2-Carboxylate | C₉H₁₁ClO₃ | 202.63 | N/A | N/A | Steric protection |
| Ethyl 5-Chlorothiophene-2-Carboxylate | C₇H₇ClO₂S | 190.65 (estimated) | N/A | N/A | Enhanced aromatic stability |
Biological Activity
Ethyl 5-chlorofuran-2-carboxylate is a heterocyclic compound characterized by the presence of a furan ring and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its efficacy.
Chemical Structure and Properties
This compound has the following molecular formula: CHClO with a molecular weight of approximately 202.60 g/mol. The presence of the chlorine atom and the carboxylate group significantly influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial properties of this compound. Its structural analogs have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's efficacy is often compared to known antibiotics.
Table 1: Antimicrobial Activity of this compound
These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly when used in combination with efflux pump inhibitors to enhance its effectiveness against resistant strains.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted by Eze et al. (2019), this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC values of approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating significant cytotoxicity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve the disruption of cellular processes through interactions with specific biological targets, such as enzymes involved in cell division or metabolic pathways essential for microbial survival.
Q & A
Q. What are the established synthetic routes for Ethyl 5-chlorofuran-2-carboxylate, and how are intermediates characterized?
this compound is typically synthesized via cyclization or functionalization of furan precursors. One common method involves reacting 5-chlorofuran derivatives with ethyl esters in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) . For example, cyclization of 5-chloropyridine-2-carboxylic acid with ethyl furoate under POCl₃ catalysis yields the target compound. Intermediates are characterized using NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry for molecular weight confirmation. X-ray crystallography (via SHELX software ) may be employed for structural validation.
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
Key techniques include:
- NMR Spectroscopy : To verify substituent positions and ester functionality.
- HPLC/GC-MS : For purity analysis (>98% by area normalization).
- Elemental Analysis : To confirm C, H, N, and Cl content.
- X-ray Diffraction : For unambiguous structural determination (using SHELXL ). Batch-specific Certificates of Analysis (COA) with structural data ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the sulfonation of this compound derivatives?
Sulfonation with chlorosulfonic acid requires precise temperature control (0–5°C) to avoid side reactions. A stepwise protocol includes:
- Stoichiometric Ratios : 1:1.2 molar ratio of furan precursor to chlorosulfonic acid.
- Solvent Selection : Dichloromethane or DMF for solubility and stability.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes sulfonic acid byproducts . Yield improvements (from ~50% to >75%) are achievable via iterative parameter adjustments and real-time monitoring by TLC.
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?
Comparative studies show that:
- Chlorine at Position 5 : Enhances metabolic stability in vitro.
- Fluorine Substitution : Increases binding affinity to neurological targets (e.g., GABA receptors) .
- Bromine Derivatives : Exhibit higher cytotoxicity in cancer cell lines (IC₅₀ < 10 µM) . Activity correlation is validated via molecular docking simulations and enzyme inhibition assays .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Solutions include:
Q. How can researchers ensure reproducibility in scaled-up synthesis of this compound?
Reproducibility requires:
- Detailed Protocols : Documenting reaction parameters (e.g., stir rate, inert gas flow).
- Batch Records : Including COA, chromatograms, and spectral data .
- Open-Source Tools : Sharing code for computational workflows (e.g., Python scripts for HPLC analysis) . Supporting Information (SI) files should provide raw data and instrument settings per journal guidelines .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
| Limitation | Solution |
|---|---|
| Low yield in cyclization | Microwave-assisted synthesis (30% time reduction) |
| Poor regioselectivity | Directed ortho-metalation strategies |
| Scalability issues | Flow chemistry for continuous processing |
Q. How can computational chemistry enhance the design of this compound-based materials?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., bandgap for optoelectronic applications).
- Molecular Dynamics (MD) : Simulates interaction with biological membranes .
- QSAR Models : Links substituent patterns to bioactivity (e.g., anti-inflammatory IC₅₀) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across studies?
Discrepancies may stem from:
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Solvent Effects : DMSO concentration >1% can artifactually inhibit enzymes .
- Cell Line Differences : Validate findings across multiple lines (e.g., HeLa vs. MCF-7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
